15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene
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Overview
Description
15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene is a furanolabdane hydroxide compound with the molecular formula C20H30O2 and a molecular weight of 302.45 g/mol . This compound is known for its unique chemical structure, which includes an epoxy group and a hydroxyl group attached to a labdane skeleton .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene typically involves the conversion of sclareol, a naturally occurring diterpene alcohol, into the desired compound . The process includes several steps:
Oxidation: Sclareol is oxidized to form an intermediate compound.
Epoxidation: The intermediate undergoes epoxidation to introduce the epoxy group.
Hydroxylation: Finally, the compound is hydroxylated to form this compound
Industrial Production Methods
Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the epoxy and hydroxyl groups.
Substitution: The hydroxyl group can be substituted with other functional groups
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Various halides and nucleophiles can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases and inflammation.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene involves its interaction with specific molecular targets and pathways. The compound’s epoxy and hydroxyl groups play a crucial role in its biological activity. It is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Sclareol: A precursor in the synthesis of 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene.
Coronarin E: Another furanolabdane compound with similar structural features.
7-epi-Coronarin A: A related compound with different stereochemistry
Uniqueness
This compound is unique due to its specific combination of an epoxy group and a hydroxyl group on the labdane skeleton. This unique structure contributes to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-(furan-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-14-6-7-18-19(2,3)9-5-10-20(18,4)16(14)12-17(21)15-8-11-22-13-15/h8,11,13,16-18,21H,1,5-7,9-10,12H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJODEDKXJPYIBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CC(C3=COC=C3)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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